molecular formula C15H20ClN3O3 B1442533 4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide hcl CAS No. 1172844-37-9

4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide hcl

Cat. No. B1442533
CAS RN: 1172844-37-9
M. Wt: 325.79 g/mol
InChI Key: IWZPPMDXVJTQME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide hcl is a useful research compound. Its molecular formula is C15H20ClN3O3 and its molecular weight is 325.79 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Drug Research

The core structure of 4-Hydroxy-2-quinolones is significant in pharmaceutical drug research due to its biological and pharmacological activities. These compounds are valuable in the development of new drugs, particularly those with unique biological activities . The derivatives of 4-Hydroxy-2-quinolones have been explored for their potential as therapeutic agents in various medical conditions.

Synthesis of Heterocycles

4-Hydroxy-2-quinolones serve as precursors in the synthesis of a wide range of heterocyclic compounds. These heterocycles are often found in molecules that display unique biological activities, making them of great interest in synthetic chemistry . The ability to create diverse four-membered to seven-membered rings from 4-Hydroxy-2-quinolones is a valuable tool for chemists.

Diuretic Agents

A series of compounds derived from 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid anilides, which share a similar structure with the compound , have been investigated as potential diuretic agents. The relationship between structure and diuretic activity has been a subject of research, indicating the importance of these compounds in developing new diuretics .

Antimicrobial Agents

Recent studies introduced 4-hydroxy-2-oxo-1,2-dihydroquinolines as potential inhibitors of Streptococcus pneumoniae . Some of these compounds showed acceptable pharmacokinetic profiles, and the most active one revealed high plasma protein binding, indicating their potential as antimicrobial agents .

NMDA Receptor Antagonists

Compounds based on 4-hydroxy-2-quinolones have been studied for their role as selective antagonists at the glycine site of the NMDA receptor. These antagonists have shown promise in counteracting muscle rigidity induced by certain drugs in animal models, suggesting their application in neurological research .

Antiviral Research

Derivatives of 4-hydroxy-2-quinolones have been described as inhibitors of the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus. This indicates their potential application in antiviral research, particularly in the development of treatments for viral infections .

properties

IUPAC Name

N-[2-(ethylamino)ethyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3.ClH/c1-3-16-8-9-17-14(20)12-13(19)10-6-4-5-7-11(10)18(2)15(12)21;/h4-7,16,19H,3,8-9H2,1-2H3,(H,17,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZPPMDXVJTQME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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